molecular formula C20H25N3O4S B5614546 2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

Cat. No. B5614546
M. Wt: 403.5 g/mol
InChI Key: DZABTRUNRSPABB-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known as tetrahydroisoquinoline derivatives. These compounds are significant due to their wide range of biological activities and their presence in various pharmacological agents. They are known for their involvement in various chemical reactions and possess unique chemical and physical properties.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves multi-step chemical reactions, including condensation, cycloaddition, and functional group transformations. For instance, Gitto et al. (2009) reported the synthesis of similar compounds displaying potent anticonvulsant effects, incorporating sulfonamide function to inhibit the enzyme carbonic anhydrase, an attractive target in epilepsy treatment (Gitto, Ferro, Agnello, De Luca, De Sarro, Russo, Vullo, Supuran, & Chimirri, 2009).

Molecular Structure Analysis

The molecular structure of such compounds includes a tetrahydroisoquinoline core, which is crucial for their biological activity. The structural features, such as the sulfonamide group and tetrahydrofuran moiety, contribute significantly to the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Tetrahydroisoquinoline derivatives can undergo various chemical reactions, including N-alkylation, acylation, and sulfonation. The presence of the sulfonamide group is particularly significant as it increases the compound's solubility and enhances its interaction with biological molecules. Grunewald et al. (2006) explored the reactivity of similar compounds, noting how the sulfonamide group affects binding and inhibitory activities (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, & Criscione, 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of tetrahydroisoquinoline derivatives, are influenced by their molecular structure. The introduction of the sulfonamide group typically increases water solubility, which is crucial for pharmaceutical applications.

Chemical Properties Analysis

Chemical properties like acidity, basicity, and reactivity in biological environments are crucial for understanding the compound's pharmacological potential. The sulfonamide group's presence typically imparts acidic characteristics, influencing the compound's interaction with biological targets and enzymes.

properties

IUPAC Name

2-(1-methylpyrrole-2-carbonyl)-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-22-9-2-5-19(22)20(24)23-10-8-15-12-18(7-6-16(15)14-23)28(25,26)21-13-17-4-3-11-27-17/h2,5-7,9,12,17,21H,3-4,8,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZABTRUNRSPABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCC3=C(C2)C=CC(=C3)S(=O)(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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